[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride
Description
Historical Development in Pyrrolidine Derivative Research
Pyrrolidine derivatives have occupied a central role in medicinal chemistry since the structural characterization of proline by Hermann Emil Fischer in 1901. The discovery of proline’s cyclic secondary amine structure laid the foundation for synthesizing substituted pyrrolidines with tailored pharmacological properties. Early research focused on natural alkaloids such as hygrine and nicotine, which demonstrated the biological relevance of the pyrrolidine scaffold. By the mid-20th century, synthetic methods for N-alkylation and functionalization of the pyrrolidine ring enabled systematic exploration of structure-activity relationships (SAR).
A pivotal advancement occurred in the 1970s with the development of racetam drugs (e.g., piracetam), which featured 2-pyrrolidone cores and demonstrated nootropic effects. This era highlighted the importance of stereochemistry, as enantiomers of pyrrolidine derivatives often exhibited divergent biological activities. For example, cis-configured pyrrolidine sulfonamides showed enhanced dipeptidyl peptidase-IV (DPP-IV) inhibition compared to trans isomers in antidiabetic applications. Contemporary research has expanded into enzyme inhibition, with pyrrolidine derivatives demonstrating activity against α-amylase, α-glucosidase, and acetylcholinesterase (AChE).
The compound [(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride emerges from this lineage, leveraging stereochemical precision and substituent engineering to optimize target interactions. Its design reflects three decades of incremental advances in heterocyclic synthesis and computational docking methodologies.
Position in Heterocyclic Chemistry
As a substituted pyrrolidine, this compound belongs to the broader class of saturated five-membered heterocycles characterized by a nitrogen atom at position 1. Its structural features include:
- Chirality : The (2R) configuration imposes spatial constraints that influence receptor binding.
- Substituents : A 2-methylpropyl (isobutyl) group at N1 and a primary amine at C2, protonated as hydrochloride to enhance solubility.
Compared to analogous six-membered rings (e.g., piperidines), the pyrrolidine scaffold confers greater conformational rigidity due to reduced ring puckering flexibility. This rigidity often enhances selectivity in enzyme inhibition, as observed in α-glucosidase inhibitors where pyrrolidine derivatives outperformed piperidine-based analogs. The compound’s primary amine group enables salt formation and hydrogen bonding, critical for interactions with catalytic residues in enzymatic targets.
Classification Within Substituted Pyrrolidines Research Framework
This molecule falls into three overlapping research categories:
The isobutyl substituent augments lipophilicity, potentially improving blood-brain barrier penetration—a trait exploited in neuroactive compounds. Meanwhile, the C2 primary amine mirrors structural motifs in proline-derived enzyme inhibitors, where amine groups participate in catalytic site hydrogen bonding.
Academic Research Significance
This compound’s academic value stems from its utility in probing two unresolved questions in heterocyclic chemistry:
- Stereoelectronic Effects : How N-alkyl chain branching (e.g., isobutyl vs. n-butyl) modulates electron density distribution across the pyrrolidine ring. Studies on similar derivatives indicate that bulky N-substituents can distort ring geometry, altering binding affinities by up to 40%.
- Salt Form Optimization : The hydrochloride salt’s impact on crystallinity and dissolution kinetics. Comparative studies show hydrochloride salts of pyrrolidine amines exhibit 2–3× higher aqueous solubility than free bases, critical for in vivo efficacy.
Recent molecular docking simulations of analogous compounds suggest the methanamine group forms key hydrogen bonds with α-glucosidase’s Asp349 and Arg439 residues, achieving inhibition constants (K~i~) < 1 µM. These findings position the compound as a promising candidate for further in vitro validation.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.ClH/c1-8(2)7-11-5-3-4-9(11)6-10;/h8-9H,3-7,10H2,1-2H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSJNMOFPGJXAW-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCC[C@@H]1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction of a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Resolution of Enantiomers: Since the compound is chiral, enantiomeric resolution may be necessary to obtain the desired (2R) configuration. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, and may include:
Catalytic Hydrogenation: For the reduction of intermediates.
Automated Chromatography: For efficient enantiomeric separation.
Crystallization: For the purification of the final product.
Chemical Reactions Analysis
Oxidation Reactions
[(2R)-1-(2-Methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride undergoes oxidation primarily at the pyrrolidine ring’s secondary amine and the methanamine group. Key findings include:
- Potassium permanganate (KMnO₄) in acidic conditions oxidizes the secondary amine to a nitro group, forming intermediates that further decompose into carboxylic acids under prolonged heating .
- Chromic acid (H₂CrO₄) selectively oxidizes the methanamine group to a carbonyl, yielding [(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanone as a major product (yield: ~68%) .
| Reaction | Reagents/Conditions | Yield | Key Products |
|---|---|---|---|
| Amine oxidation | KMnO₄, H₂SO₄, 80°C, 4 h | 45% | Carboxylic acid derivatives |
| Methanamine oxidation | H₂CrO₄, acetone, 25°C, 2 h | 68% | [(2R)-1-(2-Methylpropyl)pyrrolidin-2-yl]methanone |
Reduction Reactions
- Lithium aluminum hydride (LiAlH₄) reduces amide derivatives of the compound back to the primary amine under anhydrous ether conditions .
- Catalytic hydrogenation (H₂, Pd/C) removes protective groups (e.g., Boc) without altering the stereochemistry at the 2R position .
| Reaction | Reagents/Conditions | Yield | Key Products |
|---|---|---|---|
| Amide reduction | LiAlH₄, Et₂O, 0°C, 1 h | 72% | Primary amine derivatives |
| Deprotection | H₂ (1 atm), Pd/C, MeOH, 25°C | 89% | Free amine with retained R-configuration |
Substitution Reactions
The methanamine group participates in nucleophilic substitution reactions:
- Alkylation with alkyl halides (e.g., methyl iodide) in the presence of NaOH yields N-alkylated derivatives (e.g., N-methyl variants) .
- Acylation using acetyl chloride forms stable amides, critical for prodrug development .
| Reaction | Reagents/Conditions | Yield | Key Products |
|---|---|---|---|
| N-Alkylation | CH₃I, NaOH, EtOH, 50°C, 3 h | 65% | N-Methylated derivative |
| Acylation | AcCl, pyridine, 0°C, 1 h | 78% | Acetylated amide |
Stereochemical Influence on Reactivity
The (2R)-configuration significantly impacts reaction outcomes:
Scientific Research Applications
Structure and Composition
- Molecular Formula: CHN·HCl
- Molecular Weight: 202.74 g/mol
- IUPAC Name: [(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its chirality may enhance selectivity and efficacy in drug interactions.
Case Study: Pain Management
A study highlighted the use of similar pyrrolidine derivatives in pain management, suggesting that compounds like this compound could modulate pain pathways effectively .
Neuropharmacology
Research indicates that pyrrolidine derivatives can influence neurotransmitter systems, particularly those involving dopamine and serotonin. This positions them as potential candidates for treating neurological disorders.
Case Study: Cognitive Enhancement
A patent outlines the synthesis of related compounds for cognitive enhancement, indicating a possible role for this compound in addressing cognitive impairments .
Synthetic Chemistry
The compound serves as an intermediate in synthesizing other complex molecules, facilitating the development of novel compounds with desired biological activities.
Example Reactions
- Synthesis of Derivatives: The compound can undergo alkylation reactions to produce various functionalized derivatives useful in medicinal chemistry.
Biochemical Research
Studies have explored the interaction of pyrrolidine-based compounds with biological targets, providing insights into their mechanisms of action.
Case Study: Enzyme Inhibition
Research demonstrated that certain pyrrolidine derivatives exhibit inhibitory effects on specific enzymes, which could be leveraged for therapeutic applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of [(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with analogs from the provided evidence:
Key Findings from Comparative Analysis
Steric and Electronic Effects :
- The isobutyl group in the target compound provides moderate steric bulk compared to the biphenyl-sulfonyl group in PF-04455242 , which may reduce membrane permeability but enhance target specificity.
- Fluorine substitution in the azetidine analog increases metabolic stability but reduces solubility due to electronegativity .
- Salt Form Differences: Dihydrochloride salts (e.g., 2-phenyl-2-pyrrolidinylethylamine) exhibit higher aqueous solubility than monohydrochloride forms but may alter pharmacokinetic profiles .
- Aromatic vs.
Ring Size and Conformation :
- Azetidine (4-membered ring) in C₆H₁₅Cl₂FN₂ imposes higher ring strain compared to pyrrolidine (5-membered), affecting conformational flexibility and receptor fit .
Biological Activity
[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride, with a CAS number of 2171266-22-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Molecular Formula : C₉H₂₁ClN₂
- Molecular Weight : 192.73 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a 2-methylpropyl group and a methanamine moiety, which is critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on neurotransmitter systems and potential therapeutic applications.
Neurotransmitter Modulation
Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine. Such interactions can influence mood regulation, cognitive functions, and may have implications in treating psychiatric disorders.
Study 1: Antidepressant-like Effects
A study published in Psychopharmacology examined the effects of related pyrrolidine derivatives on depression models in rodents. The results showed that these compounds exhibited significant antidepressant-like effects, which were attributed to their ability to enhance serotonergic and dopaminergic signaling pathways.
| Compound | Effect on Depression Model | Mechanism |
|---|---|---|
| Pyrrolidine Derivative A | Significant reduction in immobility time | Increased serotonin levels |
| Pyrrolidine Derivative B | Moderate effect | Dopaminergic receptor modulation |
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective capabilities of pyrrolidine derivatives against oxidative stress-induced neuronal damage. The study found that these compounds could significantly reduce neuronal apoptosis in vitro.
| Treatment Group | Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 85 | 15 |
| Compound A | 95 | 5 |
| Compound B | 90 | 10 |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Serotonin Receptor Interaction : The compound may act as a partial agonist at serotonin receptors, enhancing serotonergic transmission.
- Dopaminergic Activity : It might also influence dopaminergic pathways, which are crucial for mood regulation and reward mechanisms.
- Neuroprotective Effects : By reducing oxidative stress markers, it could protect neurons from damage associated with neurodegenerative diseases.
Q & A
Q. How can discrepancies in reported biological activity between enantiomers be resolved?
- Contradictions may arise from incomplete enantiomeric separation or batch variability. Researchers should: (i) Re-evaluate chiral purity using advanced chromatographic methods (e.g., supercritical fluid chromatography). (ii) Compare dose-response curves in receptor-binding assays (e.g., radioligand displacement for neurotransmitter targets). (iii) Validate results across multiple cell lines or in vivo models to rule out system-specific effects .
Q. What mechanistic approaches are suitable for studying its interaction with biological targets?
- Receptor profiling : Use competitive binding assays (e.g., -ligand displacement) against serotonin or dopamine receptors, given structural similarity to psychoactive pyrrolidine derivatives .
- Computational modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations can predict binding affinities and conformational stability at target sites .
- Functional assays : Electrophysiology (patch-clamp) or calcium flux assays in neurons to assess downstream signaling effects .
Q. How can researchers address contradictory solubility data in different solvent systems?
- Systematic solubility screens in buffered aqueous solutions (pH 1–10) and organic solvents (DMSO, ethanol) should be conducted using nephelometry or UV-Vis spectroscopy. Note that hydrochloride salts often exhibit pH-dependent solubility; adjust ionic strength (e.g., 0.1 M PBS) to mimic physiological conditions .
Methodological Guidance for Data Interpretation
Q. What analytical workflows are recommended for impurity profiling?
- LC-MS/MS with electrospray ionization (ESI) in positive ion mode can identify trace impurities (e.g., residual alkylating agents or diastereomers). Compare fragmentation patterns with synthetic intermediates for structural assignment .
Q. How should researchers optimize reaction yields when scaling up synthesis?
- Transition from batch to continuous flow reactors for exothermic steps (e.g., alkylation), ensuring precise temperature control. Process analytical technology (PAT), such as in-line FTIR, enables real-time monitoring of intermediate formation .
Comparative Structural Analysis
Q. How does this compound compare to structurally related amines in receptor selectivity?
- Substitute the 2-methylpropyl group with cyclopropyl or phenyl moieties (e.g., rac-[(1r,2r)-2-(trifluoromethyl)cyclopropyl]methanamine hydrochloride) to assess steric and electronic effects on receptor binding. SAR studies suggest bulkier substituents enhance selectivity for monoamine transporters over GPCRs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
